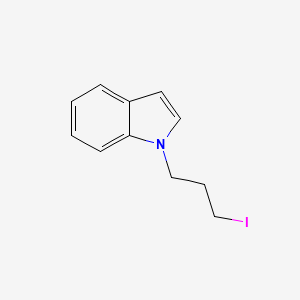
(3-iodopropyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-iodopropyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom attached to a propyl group, which is further connected to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-iodopropyl)-1H-indole typically involves the alkylation of indole with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the indole, making it more nucleophilic. The reaction conditions often include heating the mixture to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure, leading to more efficient production.
化学反应分析
Types of Reactions: (3-iodopropyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 1-(3-aminopropyl)-1H-indole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 1-(3-azidopropyl)-1H-indole, 1-(3-thiocyanatopropyl)-1H-indole, and 1-(3-cyanopropyl)-1H-indole.
Oxidation Reactions: Products include indole-2,3-dione derivatives.
Reduction Reactions: The major product is 1-(3-aminopropyl)-1H-indole.
科学研究应用
(3-iodopropyl)-1H-indole has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of (3-iodopropyl)-1H-indole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptor binding pockets. This interaction can lead to inhibition or activation of biological pathways, resulting in various pharmacological effects.
相似化合物的比较
1-(3-Bromopropyl)-1H-indole: Similar in structure but with a bromine atom instead of iodine.
1-(3-Chloropropyl)-1H-indole: Contains a chlorine atom in place of iodine.
1-(3-Fluoropropyl)-1H-indole: Features a fluorine atom instead of iodine.
Uniqueness: (3-iodopropyl)-1H-indole is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in different binding affinities and selectivities in biological systems.
属性
分子式 |
C11H12IN |
|---|---|
分子量 |
285.12 g/mol |
IUPAC 名称 |
1-(3-iodopropyl)indole |
InChI |
InChI=1S/C11H12IN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 |
InChI 键 |
XIGPZCRZBBORMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2CCCI |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














